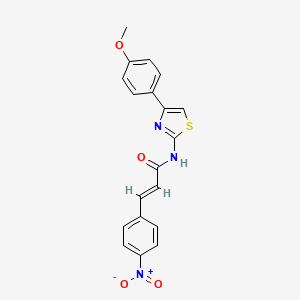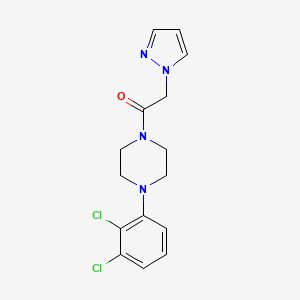
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta in Alzheimer's disease. It has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of specific enzymes and proteins, as mentioned above. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and selectivity. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including:
1. Further studies to determine its efficacy and safety in vivo.
2. Development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties, such as increased potency and selectivity.
3. Investigation of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in combination with other drugs for cancer and Alzheimer's disease treatment.
4. Examination of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide as a tool for studying the mechanisms of cancer and Alzheimer's disease.
5. Exploration of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has potential applications in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease. While it has several advantages for lab experiments, further studies are needed to determine its efficacy and safety in vivo. There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including the development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties and investigation of its potential use in combination with other drugs for cancer and Alzheimer's disease treatment.
Méthodes De Synthèse
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step procedure that involves the reaction of 4-methoxyphenylamine with thioamide to form the intermediate compound 4-(4-methoxyphenyl)thiazol-2-amine. This intermediate is then reacted with 4-nitrocinnamaldehyde to form (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPLCACREKRGEB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)
![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)


![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)

![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)